![molecular formula C18H17FN2O2 B4579885 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide often involves complex chemical reactions, highlighting the importance of selectivity and efficiency in chemical synthesis. For example, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions and careful consideration of reaction conditions to achieve high yield and specificity (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide is often determined using techniques such as X-ray crystallography. These analyses reveal the geometric bond lengths, bond angles, and overall molecular conformation, which are essential for understanding the compound's chemical behavior and potential interactions with biological targets (Karabulut et al., 2014).
Scientific Research Applications
Radiolabeled Antagonist for PET Studies
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide has been used in the form of [18F]p-MPPF, a radiolabeled antagonist for PET (Positron Emission Tomography) studies, particularly for investigating the serotonergic neurotransmission. This compound aids in understanding the functionality of 5-HT1A receptors in animal models (rats, cats, and monkeys) and humans, also providing insights into toxicity and metabolism (Plenevaux et al., 2000).
Sigma Receptor Scintigraphy in Breast Cancer
The compound has been used in sigma receptor scintigraphy, specifically for visualizing primary breast tumors in humans. It binds preferentially to sigma receptors, which are overexpressed on breast cancer cells. This application provides a non-invasive approach to assess breast tumors (Caveliers et al., 2002).
Development of Antibacterials
Another significant application is in the development of antibacterial agents. 3-Methoxybenzamide derivatives, including N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide, have been explored for their potential to inhibit essential bacterial proteins like FtsZ. These compounds are potent antistaphylococcal agents with pharmaceutical properties, indicating their utility in treating bacterial infections (Haydon et al., 2010).
Fluorescent Dual Sensor for Metal Ions
Additionally, the compound has been utilized in the creation of fluorescent dual sensors for detecting metal ions like Zn2+ and Al3+. This application is important in analytical chemistry for sensing and quantifying specific metal ions, demonstrating the versatility of this compound beyond biomedical research (Roy et al., 2019).
Molar Refraction and Polarizability Studies
The compound has also been studied for its molar refraction and polarizability, particularly in antiemetic drugs. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds, influencing their behavior in biological systems (Sawale et al., 2016).
Use in Rhodium-Catalyzed Chemodivergent Annulations
In chemistry, this compound plays a role in Rhodium(III)-catalyzed chemodivergent annulations, demonstrating its utility in synthetic organic chemistry for the formation of complex molecules. This application is significant for the synthesis of diverse organic compounds (Xu et al., 2018).
Dopamine Receptor Research
The compound has been utilized in studies focusing on dopamine receptors, particularly in the determination of dopamine D4 receptor density. This is crucial for understanding neurological and psychiatric conditions, where dopamine plays a key role (Perrone et al., 2000).
properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-23-15-4-2-3-12(9-15)18(22)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKDCDHVUBBICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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